molecular formula C22H23N3O5S2 B2647251 (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 613225-68-6

(Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2647251
CAS No.: 613225-68-6
M. Wt: 473.56
InChI Key: VFGYOPHVOJHPBB-LGMDPLHJSA-N
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Description

The compound “(Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate” is a structurally complex molecule featuring multiple functional groups, including a thiazolidinone core, a 5-methylisoxazole moiety, and a benzoate ester. This compound belongs to a class of heterocyclic derivatives known for their applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammatory and oncogenic pathways .

The thiazolidinone ring system is a hallmark of this molecule, contributing to its rigidity and electronic properties. Such structural attributes are often leveraged in drug design to balance bioavailability and target engagement .

Properties

IUPAC Name

methyl 4-[(Z)-[3-[6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-12-18(24-30-14)23-19(26)6-4-3-5-11-25-20(27)17(32-22(25)31)13-15-7-9-16(10-8-15)21(28)29-2/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,24,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYOPHVOJHPBB-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex compound that integrates multiple pharmacologically active moieties, including isoxazole and thiazolidine structures. This article reviews its biological activity, particularly focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure

The compound's structure can be broken down into key components:

  • Methyl Benzoate : Provides a stable aromatic backbone.
  • Thiazolidin Derivative : Contributes to antibacterial and antifungal activities.
  • Isoxazole Moiety : Enhances biological interactions and may contribute to anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound 1Staphylococcus aureus0.0150.03
Compound 2Escherichia coli0.030.06
Compound 3Enterobacter cloacae0.0040.008

Studies indicated that the most sensitive bacteria included Enterobacter cloacae, while E. coli displayed higher resistance levels . The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, particularly through targeting MurB enzyme pathways .

Antifungal Activity

The antifungal efficacy of related compounds has also been evaluated. The Minimal Inhibitory Concentration (MIC) for these compounds ranged from 0.004 to 0.06 mg/mL against various fungal strains.

Table 2: Antifungal Activity

CompoundTarget FungiMIC (mg/mL)
Compound ATrichoderma viride0.004
Compound BAspergillus fumigatus0.06

The most potent antifungal activity was noted against T. viride, indicating the potential for these compounds in treating fungal infections .

Anticancer Potential

Emerging research suggests that thiazolidinone derivatives may possess anticancer properties, particularly against cervical and colon cancer cells. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, with concentrations yielding significant cytotoxic effects.

Table 3: Anticancer Activity

CompoundCancer TypeIC50 (µM)
Compound XCervical Cancer10
Compound YColon Cancer15

These findings highlight the dual role of such compounds in both antimicrobial and anticancer applications, suggesting a broad therapeutic potential .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study reported that a derivative similar to this compound exhibited an MIC of as low as 0.004 mg/mL against Enterobacter cloacae. This compound outperformed traditional antibiotics like ampicillin and streptomycin by a factor of up to fifty .
  • Antifungal Study :
    In another investigation, the compound demonstrated significant antifungal activity against multiple strains of Candida species, with MIC values comparable to leading antifungal agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds, closely related to (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate, exhibit remarkable antibacterial activity.

  • Bacterial Inhibition :
    • A study reported that various derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by factors of 10 to 50. The minimum inhibitory concentration (MIC) for the most active compounds ranged from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, indicating strong efficacy against pathogens like Enterobacter cloacae and Escherichia coli .
  • Fungal Activity :
    • The same derivatives exhibited antifungal properties with MIC values ranging from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed higher resistance .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound in clinical settings:

Study Pathogen MIC (mg/mL) Notable Findings
Study 1E. cloacae0.004Most sensitive strain observed
Study 2E. coli0.03Most resistant among tested bacteria
Study 3T. viride0.004High sensitivity noted in antifungal tests
Study 4A. fumigatus0.06Resistance highlighted in antifungal activity

Cancer Therapeutics

The structural features of this compound suggest potential applications in cancer treatment:

  • Targeted Therapy :
    • Research indicates that thiazolidinone derivatives can be modified to enhance their selectivity towards cancer cells, potentially reducing side effects associated with conventional chemotherapy . This approach is particularly promising for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Mechanism of Action :
    • The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation, similar to how traditional anticancer agents operate by targeting DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR C=O Stretching (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound (Z-isomer) Not reported Not available Not available
6 () 160 1606 7.36–8.13 (Ar-H)
8a () 290 1679, 1605 2.49 (CH₃), 7.47–8.39 (Ar-H)
8b () 200 1715, 1617 1.36 (CH₃), 7.50–8.35 (Ar-H)
Triisopropylsilyl derivative () 72–75 Not reported 1.06 (CH₃), 7.46–8.32 (Ar-H)

The target compound’s lack of reported melting point and spectral data limits direct comparisons. However, analogous compounds in exhibit higher melting points (160–290°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from amide groups). In contrast, the triisopropylsilyl-protected benzoate in shows a lower melting point (72–75°C), likely due to steric hindrance from the silyl group reducing crystallinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-methyl 4-((3-(6-((5-methylisoxazol-3-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate, and what critical steps require optimization?

  • Methodology :

  • Use multi-step condensation reactions, starting with the formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones (e.g., chloroacetic acid derivatives). Key intermediates like 4-oxo-2-thioxothiazolidin-5-ylidene can be synthesized using reflux conditions in acetic acid-dimethylformamide mixtures (80–100°C, 5–10 hours) .
  • Introduce the (5-methylisoxazol-3-yl)aminohexanoyl side chain via nucleophilic substitution or amidation reactions. Monitor reaction progress using TLC (silica gel GF254, ethyl acetate/hexane eluent) .
  • Prioritize purification via recrystallization (ethanol/water mixtures) and confirm intermediate structures using IR (C=O at 1670–1715 cm⁻¹, C=S at 1250–1300 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.1–2.6 ppm) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for C=O (1670–1715 cm⁻¹), C=S (1250–1300 cm⁻¹), and ester groups (1720–1740 cm⁻¹) .
  • ¹H-NMR : Analyze aromatic proton environments (δ 7.2–8.3 ppm for benzoate and isoxazole moieties) and methyl groups (δ 2.1–2.6 ppm for CH3 in isoxazole and thiazolidinone) .
  • Elemental Analysis : Verify calculated vs. observed C, H, N, and S percentages (e.g., C: 61.98% observed vs. 62.06% calculated for thiazolidinone derivatives) .

Q. How should researchers design preliminary in vitro assays to evaluate biological activity?

  • Methodology :

  • Use cell-based assays (e.g., MTT for cytotoxicity) at concentrations of 10–100 µM, focusing on targets implied by structural analogs (e.g., anti-inflammatory or antimicrobial activity) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and assess oxidative stress markers (e.g., ROS levels via DCFH-DA assay) for antioxidant potential .
  • Validate results with triplicate experiments and statistical analysis (p < 0.05, Student’s t-test) .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity in multi-step reactions, particularly for managing competing pathways?

  • Methodology :

  • Employ Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, use a central composite design to maximize yield while minimizing byproducts .
  • Implement flow chemistry systems for precise control of reaction kinetics, especially in oxidation or cyclization steps (e.g., Omura-Sharma-Swern oxidation protocols) .
  • Use HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) to monitor purity (>98%) and isolate intermediates .

Q. How should discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?

  • Methodology :

  • Verify compound purity via HPLC and LC-MS to rule out degradation products .
  • Reassess docking parameters (e.g., binding site flexibility, solvation effects) using updated crystallographic data for target proteins .
  • Perform isothermal titration calorimetry (ITC) to experimentally measure binding affinities and compare with docking scores .

Q. What advanced chromatographic techniques are suitable for analyzing degradation products under stress conditions?

  • Methodology :

  • Use 2D-LC (LC×LC) with orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase) to resolve complex degradation mixtures .
  • Couple with high-resolution MS (Q-TOF) for structural elucidation of oxidative or hydrolytic byproducts (e.g., benzoate ester hydrolysis to carboxylic acid) .
  • Perform forced degradation studies (acid/base hydrolysis, thermal stress at 40–80°C, UV exposure) to identify labile functional groups .

Q. How can researchers design stability studies to determine storage conditions and shelf-life?

  • Methodology :

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze using HPLC to track degradation (e.g., ester hydrolysis or thioxothiazolidin ring oxidation) .
  • Use Arrhenius modeling to extrapolate shelf-life at standard storage conditions (25°C) .
  • Evaluate photostability via ICH Q1B guidelines (1.2 million lux hours) .

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